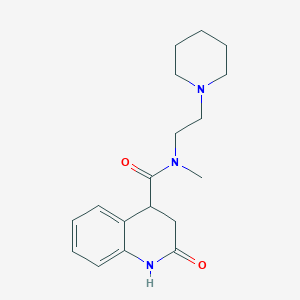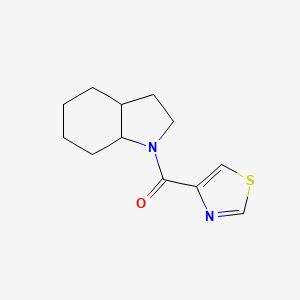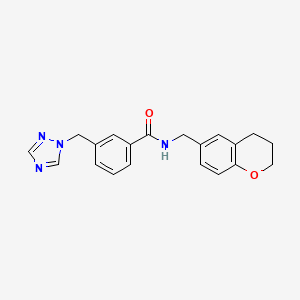
(2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone, also known as MFPMM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its unique structure makes it a promising candidate for research in the areas of medicinal chemistry, drug discovery, and neuroscience.
作用机制
(2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone exerts its effects through a complex mechanism of action that involves binding to specific receptors and enzymes in the brain. Studies have shown that (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone can modulate the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone can increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has been shown to bind to certain receptors in the brain, leading to changes in signaling pathways and ultimately affecting neuronal function.
Biochemical and Physiological Effects:
(2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects in various systems. In the brain, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has been shown to improve cognitive function and memory retention in animal models. Additionally, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects, potentially protecting against damage caused by oxidative stress and inflammation. Outside of the brain, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory effects in various cell types, suggesting potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone is its unique structure, which makes it a promising candidate for drug discovery and medicinal chemistry research. Additionally, the complex mechanism of action of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone provides researchers with a range of potential targets for further investigation. However, the synthesis of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone is a complex and time-consuming process, which may limit its widespread use in laboratory settings. Additionally, the potential toxicity of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has not been fully explored, which may limit its use in certain applications.
未来方向
Despite the challenges associated with (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone, there are a number of potential future directions for research in this area. One potential avenue is the development of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the biochemical and physiological effects of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone may reveal new applications in the treatment of other diseases. Finally, continued research into the synthesis and purification of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone may lead to more efficient and cost-effective methods for its production, potentially increasing its accessibility to researchers.
合成方法
The synthesis of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-methylfuran-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-phenylpyrrolidine to form the final product, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone. The synthesis of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone requires careful control of reaction conditions and purification steps to ensure high purity and yield.
科学研究应用
(2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has shown potential as a lead compound for the development of drugs targeting various biological pathways. Recent studies have demonstrated that (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone can modulate the activity of certain enzymes and receptors in the brain, leading to potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has shown promise as a tool for studying the structure and function of certain proteins involved in these diseases.
属性
IUPAC Name |
(2-methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-14(9-11-19-12)16(18)17-10-5-8-15(17)13-6-3-2-4-7-13/h2-4,6-7,9,11,15H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHZZLZABLDHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Methylpropyl)piperazin-1-yl]-[3-(oxolan-2-ylmethoxy)phenyl]methanone](/img/structure/B7563678.png)

![3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B7563687.png)



![N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7563709.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(pyrazol-1-ylmethyl)benzamide](/img/structure/B7563716.png)

![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-3-pyridin-4-ylpropanamide](/img/structure/B7563723.png)
![N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7563734.png)
![N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7563761.png)